![molecular formula C23H31FO6 B13411377 (1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, fluorine atom, hydroxyl group, and carboxylic acid functionality. It belongs to a class of compounds known for their intricate ring systems and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the core ring system: This step often involves cyclization reactions, such as Diels-Alder reactions, to form the pentacyclic structure.
Introduction of functional groups: Functional groups like the hydroxyl and carboxylic acid are introduced through selective oxidation and reduction reactions.
Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents under controlled conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the ketone group would yield a secondary alcohol.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, triggering a cascade of intracellular signaling pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- (1S,2S,4R,8S,9S,11S,12S,13R)-19-chloro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid
- (1S,2S,4R,8S,9S,11S,12S,13R)-19-bromo-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid
Uniqueness
The presence of the fluorine atom in the compound makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s electronic properties, metabolic stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C23H31FO6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid |
InChI |
InChI=1S/C23H31FO6/c1-20(2)29-17-9-13-12-8-15(24)14-7-11(25)5-6-21(14,3)18(12)16(26)10-22(13,4)23(17,30-20)19(27)28/h7,12-13,15-18,26H,5-6,8-10H2,1-4H3,(H,27,28)/t12-,13-,15?,16-,17+,18+,21-,22-,23-/m0/s1 |
InChIキー |
QKEFRDAGCADSTE-CHPUCWSMSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)O)C)O)F |
正規SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


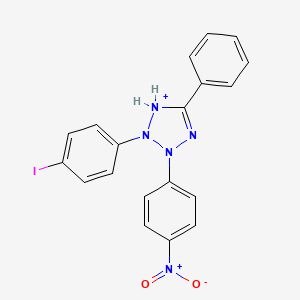
![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
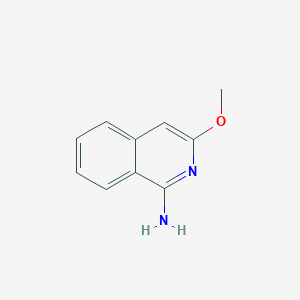
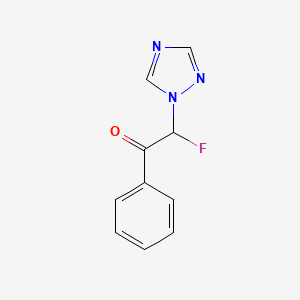
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)
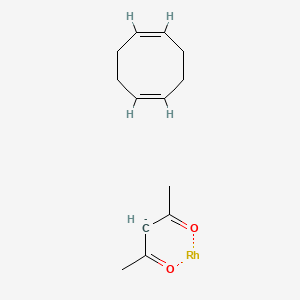
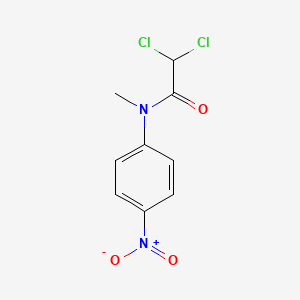
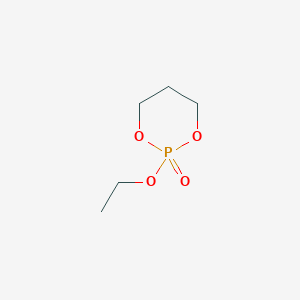
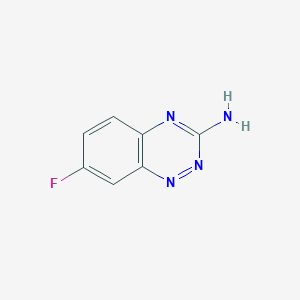
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)

